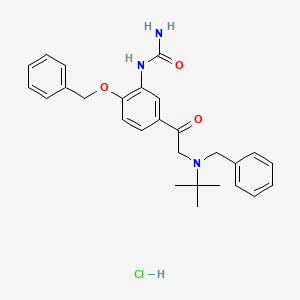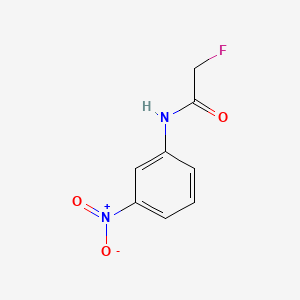
magnesium;1,3-diethylbenzene-2-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,3-diethylbenzene-2-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 1,3-diethylbenzene-2-ide group and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;1,3-diethylbenzene-2-ide;bromide is typically synthesized by reacting 1,3-diethylbenzene-2-ide with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound involves large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process often includes steps to remove impurities and stabilize the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,3-diethylbenzene-2-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can be used to form new carbon-carbon bonds by substituting halides.
Acids: Hydrolysis of the Grignard reagent with water or acids yields the corresponding hydrocarbon.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formed by hydrolysis of the Grignard reagent.
Aplicaciones Científicas De Investigación
Magnesium;1,3-diethylbenzene-2-ide;bromide is widely used in scientific research due to its versatility:
Chemistry: Essential in the synthesis of complex organic molecules.
Biology: Used in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, fragrances, and other chemical products.
Mecanismo De Acción
The mechanism of action of magnesium;1,3-diethylbenzene-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
Comparación Con Compuestos Similares
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of the 1,3-diethylbenzene-2-ide group.
Ethylmagnesium Bromide: Similar but with an ethyl group instead of the diethylbenzene group.
Uniqueness
Magnesium;1,3-diethylbenzene-2-ide;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. The presence of the 1,3-diethylbenzene-2-ide group allows for unique interactions and reactions compared to simpler Grignard reagents.
Propiedades
Número CAS |
63488-13-1 |
|---|---|
Fórmula molecular |
C10H13BrMg |
Peso molecular |
237.42 g/mol |
Nombre IUPAC |
magnesium;1,3-diethylbenzene-2-ide;bromide |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h5-7H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AIXGFMWWEZBUIE-UHFFFAOYSA-M |
SMILES canónico |
CCC1=[C-]C(=CC=C1)CC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















